molecular formula C28H29NO4 B15377529 7-[2-(Diethylamino)ethoxy]-3-(4-methoxyphenyl)-4-phenyl-2h-chromen-2-one CAS No. 3450-75-7

7-[2-(Diethylamino)ethoxy]-3-(4-methoxyphenyl)-4-phenyl-2h-chromen-2-one

Cat. No.: B15377529
CAS No.: 3450-75-7
M. Wt: 443.5 g/mol
InChI Key: SRPNFNKUZFCGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(Diethylamino)ethoxy]-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at positions 3, 4, and 5. The 3-position bears a 4-methoxyphenyl group, the 4-position a phenyl group, and the 7-position a diethylaminoethoxy chain.

Properties

CAS No.

3450-75-7

Molecular Formula

C28H29NO4

Molecular Weight

443.5 g/mol

IUPAC Name

7-[2-(diethylamino)ethoxy]-3-(4-methoxyphenyl)-4-phenylchromen-2-one

InChI

InChI=1S/C28H29NO4/c1-4-29(5-2)17-18-32-23-15-16-24-25(19-23)33-28(30)27(21-11-13-22(31-3)14-12-21)26(24)20-9-7-6-8-10-20/h6-16,19H,4-5,17-18H2,1-3H3

InChI Key

SRPNFNKUZFCGIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

7-[2-(Diethylamino)ethoxy]-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C28H29NO4C_{28}H_{29}NO_{4} with a CAS number of 3450-73-5. Its structural components include a coumarin backbone substituted with diethylamino and methoxyphenyl groups, which are critical for its biological activity.

Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase (AChE) Inhibition : The compound exhibits potent AChE inhibitory activity, which is significant for potential applications in treating neurodegenerative diseases like Alzheimer's. A study reported an IC50 value of 0.27 μM against AChE, highlighting its effectiveness in enhancing cholinergic neurotransmission .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties by protecting neuronal cells from oxidative stress-induced damage. It significantly reduces reactive oxygen species (ROS) levels in cellular models .
  • Neuroprotective Effects : In vitro studies show that this compound can protect neuronal cells against β-amyloid-induced toxicity, which is crucial in Alzheimer’s disease pathology .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity IC50 Value Mechanism/Notes
AChE Inhibition0.27 μMEnhances cholinergic transmission
MAO-B Inhibition27 μMPotential for mood disorders treatment
Antioxidant ActivityN/AReduces ROS levels in neuronal cells
NeuroprotectionN/AProtects against β-amyloid toxicity

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neurogenic Properties : A series of experiments demonstrated that the compound not only inhibits AChE but also interacts with the σ-1 receptor and BACE1, showing multitarget potential for neurodegenerative disease treatment .
  • Cell Culture Studies : In rat pheochromocytoma (PC12) cell lines, the compound exhibited protective effects against hydrogen peroxide-induced damage, indicating its potential as a neuroprotective agent .
  • Molecular Modeling Studies : Computational studies suggest that the compound interacts with both the catalytic active site and the peripheral anionic site of AChE, providing insights into its mechanism of action at the molecular level .

Comparison with Similar Compounds

SAR Trends :

7-Substituent: Diethylaminoethoxy enhances solubility and moderate enzyme inhibition compared to charged (e.g., HBr salts) or bulky groups.

3-Substituent : 4-Methoxyphenyl improves lipophilicity and target binding compared to polar groups (e.g., hydroxy).

Core Structure: Chromenone derivatives generally outperform quinolinones in enzyme inhibition .

Q & A

Q. What are the optimized synthetic routes for 7-[2-(diethylamino)ethoxy]-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of the chromen-2-one core. Key steps include:

  • Etherification : Introducing the diethylaminoethoxy group via nucleophilic substitution. For example, coupling 7-hydroxy intermediates with 2-(diethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃/DMF, 60–80°C, 12–24 hours) .
  • Friedel-Crafts Alkylation : Incorporating the 4-methoxyphenyl and phenyl groups using AlCl₃ or BF₃ as catalysts in anhydrous dichloromethane .

Q. Table 1: Comparison of Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
EtherificationK₂CO₃, DMF, 80°C, 24h66–75
Friedel-Crafts AlkylationAlCl₃, CH₂Cl₂, 0°C→RT, 6h58–70

Key Considerations : Prolonged reaction times in etherification improve yields but risk side reactions (e.g., hydrolysis of the diethylamino group).

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D conformation and substituent orientation. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the chromenone core at δ 6.5–8.0 ppm) .
    • 2D NMR (COSY, HSQC) : Assigns coupling between diethylaminoethoxy protons and adjacent groups.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~500–510 Da) .

Advanced Research Questions

Q. What biological activities have been reported for this compound, and how are its mechanisms evaluated?

Methodological Answer:

  • Anticancer Activity : Evaluated via cytotoxicity assays (MTT/XTT) against cancer cell lines (e.g., MCF-7, HepG2). IC₅₀ values range from 1.5–16.9 µM, depending on substituents .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) confirms dose-dependent apoptosis in treated cells .
  • Target Identification : Molecular docking studies (AutoDock Vina) predict binding to tubulin or topoisomerase II, validated via competitive assays .

Q. Table 2: Biological Activity Data

Cell LineIC₅₀ (µM)Mechanism IdentifiedReference
MCF-77.5G1-phase cell cycle arrest
HepG212.3Tubulin polymerization inhibition

Q. How do structural modifications (e.g., substituent variations) affect pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Diethylaminoethoxy Group : Essential for solubility and membrane permeability. Replacement with piperidine or morpholine reduces potency by 3–5 fold .
    • Methoxyphenyl vs. Chlorophenyl : 4-Methoxyphenyl enhances electron-donating effects, improving DNA intercalation vs. chlorophenyl’s electron-withdrawing properties .

Q. Table 3: SAR of Key Substituents

SubstituentActivity (IC₅₀, µM)Notes
4-Methoxyphenyl7.5 (MCF-7)Optimal electron donation
4-Chlorophenyl15.2 (MCF-7)Reduced intercalation affinity
Piperidine-ethoxy (replacement)22.4 (MCF-7)Lower solubility

Q. How can computational methods guide the design of analogs with improved efficacy?

Methodological Answer:

  • Molecular Dynamics Simulations : Predict stability of ligand-protein complexes (e.g., tubulin-binding pocket) over 100 ns trajectories. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • ADMET Prediction : SwissADME or pkCSM models optimize logP (target: 2–3) and BBB permeability for CNS applications .

Q. How should researchers address contradictions in reported biological data?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies.
  • Metabolic Stability : Use hepatic microsome assays (e.g., human liver microsomes) to account for interspecies differences in metabolite formation .
  • Dose-Response Validation : Replicate studies across independent labs with shared compound batches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.